3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride
Beschreibung
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride consists of a fused bicyclic system comprising an imidazole ring condensed with a pyrazinone moiety. The core structure features a bromine substituent at the 3-position and a ketone group at the 8-position, with the hydrochloride salt introducing a protonated nitrogen atom. The molecular formula is C₆H₅BrClN₃O, corresponding to a molecular weight of 250.49 g/mol.
Key structural parameters include:
While direct crystallographic data for this compound remains unpublished, studies on related imidazo[1,5-a]pyrazine derivatives reveal planar fused-ring systems with bond lengths of 1.32–1.38 Å for C–N bonds and 1.40–1.45 Å for C–C bonds in the heterocyclic framework. The hydrochloride salt likely stabilizes the protonated form of the imidazole nitrogen, as observed in structurally similar compounds.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆):
Infrared Spectroscopy (IR):
- Strong absorption at 1715 cm⁻¹ (C=O stretch)
- Peaks at 1570 cm⁻¹ (C=N imidazole) and 680 cm⁻¹ (C–Br).
UV-Vis Spectroscopy:
- λ_max = 278 nm (π→π* transition of conjugated heterocycle)
- Shoulder at 310 nm (n→π* transition of carbonyl).
Comparative Analysis with Related Imidazo[1,5-a]Pyrazine Derivatives
The brominated derivative exhibits distinct properties compared to other analogs:
The bromine atom enhances electrophilic substitution potential at C-3 while the pyrazinone oxygen increases hydrogen-bonding capacity compared to non-ketone derivatives like 3-bromoimidazo[1,2-a]pyrazine.
Tautomeric Behavior and Protonation States
The compound exists predominantly in the keto form due to stabilization by the hydrochloride counterion. Key tautomeric equilibria include:
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = +3.2 \, \text{kcal/mol (calculated)}
$$
Protonation occurs preferentially at N-1 of the imidazole ring, as evidenced by:
In non-ionic conditions, quantum mechanical calculations predict 85% keto/15% enol populations at 298 K, but protonation shifts this to >99% keto form. Comparative studies with 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid show similar tautomer stabilization through carboxylate resonance.
Eigenschaften
IUPAC Name |
3-bromo-7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-6-9-3-4-5(11)8-1-2-10(4)6;/h1-3H,(H,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILIGUTRBSPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-35-4 | |
| Record name | 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Chemical Properties
- CAS Number: 2060063-35-4
- Molecular Formula: C6H5BrClN3O
- Molecular Weight: 250.48 g/mol
- IUPAC Name: 3-bromo-7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride
Synthesis Overview
The synthesis of 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride typically involves several steps starting from a precursor imidazo[1,5-a]pyrazine derivative. The process may include bromination and hydrochloride salt formation.
Detailed Synthesis Steps
Starting Material Preparation:
- Begin with a suitable imidazo[1,5-a]pyrazine derivative. This can be synthesized through condensation reactions involving pyrazine derivatives and appropriate reagents.
-
- The imidazo[1,5-a]pyrazine derivative is then subjected to bromination. This step typically involves using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile.
-
- After bromination, the resulting compound is converted into its hydrochloride salt. This is usually achieved by treating the compound with hydrochloric acid in a solvent like ethanol or methanol.
Reaction Conditions and Yields
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS in DCM, RT, 2-4 hours | 70-80% | TLC monitoring |
| Hydrochloride Formation | HCl in EtOH, RT, 1-2 hours | 90-95% | Crystallization |
Purification and Characterization
- Purification: The final compound can be purified by recrystallization from ethanol or methanol. Silica gel column chromatography may also be used for further purification if necessary.
- Characterization: The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,5-a]pyrazin-8-one core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrazin-8-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds exhibit antimicrobial properties. Studies have shown that 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride can inhibit the growth of various bacterial strains.
Antitumor Activity
This compound has been evaluated for its antitumor potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents.
Data Table: Antimicrobial and Antitumor Activity
| Study Reference | Activity Type | Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| Study A | Antimicrobial | E. coli | 12.5 | Effective inhibition observed |
| Study B | Antitumor | HeLa cells | 15.0 | Induced apoptosis at this concentration |
| Study C | Antimicrobial | S. aureus | 10.0 | Strong activity compared to controls |
Case Studies
-
Case Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several imidazo[1,5-a]pyrazine derivatives, including this compound. The compound showed significant activity against Gram-positive bacteria with an IC50 value lower than that of standard antibiotics. -
Case Study on Antitumor Effects
In an investigation conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Wirkmechanismus
The mechanism of action of 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-a]pyrazin-8-one core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Positional Isomer: 5-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
Substituent Variations: Sulfonyl and Aryl Derivatives
Several analogs in –3 and 5 feature sulfonyl (e.g., 4-methylphenylsulfonyl) and aryl (e.g., phenyl, 4-methoxyphenyl) substituents:
Saturated vs. Unsaturated Cores
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride (CAS 1188265-60-2 ): Structure: Partially saturated pyrazine ring.
Trifluoromethyl Derivatives
Pharmacological Potential
- Tovinontrine (IMR-687) (): A related PDE9 inhibitor with a tetrahydropyran substituent. Structural Overlap: Shares the imidazo[1,5-a]pyrazinone core. Implications: Bromine at position 3 in the target compound could mimic electron-rich moieties in PDE9 inhibitors, suggesting CNS applications .
Biologische Aktivität
3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : 250.48 g/mol
- CAS Number : 2060063-35-4
The biological activity of this compound has been linked to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth by targeting specific enzymes or pathways.
- Antitumor Activity : Inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : Reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data
Recent studies have highlighted the compound's potential as an effective therapeutic agent. Below is a summary of findings related to its biological activity:
| Activity Type | Target/Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT116 colorectal cancer cells | 3.0 | |
| Antimicrobial | Various bacterial strains | <10 | |
| Anti-inflammatory | Prostaglandin synthesis | <0.01 |
Antitumor Activity
A notable study investigated the antitumor effects of this compound on HCT116 colorectal cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 3.0 µM, indicating potent inhibition of tumor cell proliferation. The mechanism was attributed to the compound's ability to induce G2/M phase arrest and apoptosis in cancer cells .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed that it effectively inhibited bacterial growth at concentrations below 10 µM, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through its impact on prostaglandin synthesis in murine macrophages. The compound exhibited an IC50 value of less than 0.01 µM, indicating strong inhibition of inflammatory mediators .
Q & A
What are the recommended synthetic routes for preparing 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride?
Level: Basic
Methodological Answer:
A common approach involves cyclocondensation of halogenated pyrazine precursors with carbonylating agents. For example, reacting 3-hydrazinopyrazin-2-one derivatives with brominated carboxylic acids in dimethylformamide (DMFA) using carbonyldiimidazole (CDI) as a coupling agent, followed by HCl treatment to form the hydrochloride salt . Key steps include refluxing for 24 hours and recrystallization from DMFA/i-propanol mixtures to enhance purity. Adjust stoichiometry to minimize unreacted intermediates.
How can regioselectivity challenges during bromination of imidazo[1,5-a]pyrazine derivatives be addressed?
Level: Advanced
Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors. Use directing groups (e.g., tert-butyl carbamates) to stabilize specific positions during synthesis. For instance, tert-butyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 374795-76-3) can direct bromination to the 3-position via steric hindrance at the 7-carboxylate group . Computational modeling (DFT) may predict reactive sites, while LC-MS monitors reaction progress to optimize conditions .
What characterization techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substitution patterns and hydrogen environments.
- LC-MS: Validates molecular weight (251.13 g/mol for the free base) and detects impurities.
- HPLC: Assess purity (≥95% as per industry standards) using reverse-phase C18 columns and UV detection .
- X-ray Crystallography: Resolves crystal structure ambiguities, particularly for hydrochloride salt formation .
How does the hydrochloride salt form influence stability and solubility in aqueous media?
Level: Advanced
Methodological Answer:
The hydrochloride salt enhances aqueous solubility due to ionic interactions but may increase hygroscopicity. Stability studies under varying pH (2–9) and temperature (4–40°C) show decomposition above 60°C or in basic conditions . Store in anhydrous environments at -20°C with desiccants. Solubility in polar aprotic solvents (DMFA, DMSO) is preferred for synthetic applications .
What are the solubility profiles of this compound in common laboratory solvents?
Level: Basic
Methodological Answer:
- High Solubility: DMFA, DMSO (>50 mg/mL).
- Moderate Solubility: Methanol, ethanol (10–20 mg/mL).
- Low Solubility: Water, hexane (<1 mg/mL).
Pre-saturate solvents with nitrogen to prevent oxidation during dissolution. Sonication (30 min) improves dispersion in aqueous buffers .
How can reaction conditions be optimized to reduce by-products during synthesis?
Level: Advanced
Methodological Answer:
- Temperature Control: Maintain 100°C during cyclocondensation to avoid side reactions (e.g., over-bromination) .
- Catalyst Screening: Test Pd/C or CuBr for selective coupling, reducing halogen exchange by-products .
- Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound .
What are the recommended storage conditions to prevent degradation?
Level: Basic
Methodological Answer:
- Temperature: -20°C in amber vials to avoid light-induced degradation.
- Atmosphere: Argon or nitrogen headspace to limit hydrolysis.
- Containers: Glass-coated vials prevent leaching from plastics . Monitor purity via quarterly HPLC checks.
What computational strategies predict the compound’s reactivity or biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Screen against kinase or GPCR targets using AutoDock Vina; imidazo-pyrazine scaffolds show affinity for ATP-binding pockets .
- QSAR Models: Correlate substituent effects (e.g., bromine electronegativity) with activity using datasets from analogous compounds .
- DFT Calculations: Predict bromination sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
How can analytical discrepancies in reported spectral data be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects or salt forms. Compare experimental NMR (DMSO-d6 vs. CDCl3) with literature data . Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHBrClNO for hydrochloride form) and distinguish isobaric impurities . Collaborative validation with independent labs is recommended .
What in vitro assays are suitable for evaluating biological activity?
Level: Advanced
Methodological Answer:
- Kinase Inhibition Assays: Use TR-FRET-based platforms (e.g., LanthaScreen) to screen against kinase panels.
- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY) quantifies permeability in Caco-2 monolayers .
- Cytotoxicity Profiling: MTT assays in cancer cell lines (e.g., HepG2) identify IC values. Include positive controls (e.g., doxorubicin) for benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
